N-(4-methoxybenzyl)formamide chemical structure and properties
N-(4-methoxybenzyl)formamide chemical structure and properties
An In-Depth Technical Guide to N-(4-methoxybenzyl)formamide: Structure, Properties, and Synthetic Utility
Introduction: Positioning a Key Synthetic Intermediate
N-(4-methoxybenzyl)formamide, identified by its CAS Number 17061-63-1, is a secondary amide that serves as a valuable intermediate in modern organic synthesis.[1][2][3] With the molecular formula C₉H₁₁NO₂, this compound incorporates a formamide group attached to a 4-methoxybenzyl (PMB) moiety.[2][3] While not an end-product in itself, its structural features make it a critical building block. Formamides are a pivotal class of compounds, acting as precursors for a wide array of functional groups and heterocyclic systems, including those found in approved pharmaceuticals and agrochemicals.[4] The presence of the 4-methoxybenzyl group, a well-established and versatile protecting group, further enhances its utility, offering a stable yet readily cleavable handle in complex multi-step syntheses.[5][6] This guide provides a detailed examination of its chemical and physical properties, a robust and modern synthesis protocol, and its applications in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its effective application in a laboratory setting. N-(4-methoxybenzyl)formamide is a crystalline solid at room temperature.[4] Its key properties are summarized below, compiled from authoritative chemical databases.[1][2][3][7]
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]formamide | PubChem[2] |
| CAS Number | 17061-63-1 | NIST WebBook[3] |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 165.19 g/mol | PubChem[2] |
| Melting Point | 76 - 78 °C | LookChem[1] |
| Boiling Point (calc.) | 628.26 K (355.11 °C) | Cheméo[7] |
| LogP (Octanol/Water) | 1.781 - 1.968 | LookChem, Cheméo[1][7] |
| Hydrogen Bond Donors | 1 | LookChem[1] |
| Hydrogen Bond Acceptors | 2 | LookChem[1] |
Spectroscopic Signature
The structural identity of N-(4-methoxybenzyl)formamide is unequivocally confirmed by spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals characteristic signals for the formyl proton (~8.2 ppm), the aromatic protons of the methoxybenzyl group (~6.8-7.2 ppm), the benzylic methylene protons, and the methoxy group protons. ¹³C NMR data is also available for full structural elucidation.[2]
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Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak corresponding to its exact mass of 165.0790 g/mol .[2] Common fragmentation patterns include the loss of the formyl group and the formation of the stable 4-methoxybenzyl cation (m/z = 121).[2]
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the amide C=O stretch (typically around 1670 cm⁻¹) and an N-H stretching vibration (~3300 cm⁻¹).
Synthesis Protocol: A Modern, Catalyst-Free Approach
The synthesis of formamides is a cornerstone of organic chemistry. While classical methods often involve formic acid or its derivatives, recent advancements have focused on more atom-economical and environmentally benign routes. One such method is the catalyst-free N-formylation of amines using carbon dioxide (CO₂) as a C1 source and sodium borohydride (NaBH₄) as a reducing agent.[4] This approach is noteworthy for its mild conditions and utilization of a renewable and non-toxic carbon source.
Causality in Experimental Design
The choice of reagents and conditions in this protocol is deliberate.
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Carbon Dioxide (CO₂) as C1 Source : CO₂ is an abundant, inexpensive, and non-toxic feedstock. Its use aligns with the principles of green chemistry.
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Sodium Borohydride (NaBH₄) : This is a safe, stable, and readily available source of hydride.[4] It acts as the reducing agent that converts the in-situ formed carbamic acid intermediate into the formamide.
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Dimethylformamide (DMF) as Solvent : DMF has been shown to have a positive effect on the reaction yield, likely due to its ability to solubilize the reagents and stabilize intermediates.[4]
Step-by-Step Laboratory Protocol
This protocol describes the synthesis of N-(4-methoxybenzyl)formamide from 4-methoxybenzylamine.
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Reactor Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a balloon filled with CO₂, add sodium borohydride (1.0 eq).
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Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.
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CO₂ Introduction : Purge the flask with CO₂ from the balloon and stir the suspension at room temperature for 10-15 minutes to ensure saturation.
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Amine Addition : Dissolve 4-methoxybenzylamine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.
-
Reaction Execution : Seal the flask and continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).
-
Work-up and Quenching : Upon completion, carefully quench the reaction by the slow, dropwise addition of water in an ice bath to decompose any unreacted NaBH₄.
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Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(4-methoxybenzyl)formamide as a crystalline solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the catalyst-free synthesis of N-(4-methoxybenzyl)formamide.
Applications in Drug Development and Organic Synthesis
The utility of N-(4-methoxybenzyl)formamide lies in its dual chemical nature: the reactive formamide group and the stable, yet cleavable, 4-methoxybenzyl (PMB) group.
Precursor to Isocyanides and Heterocycles
Formamides are the direct precursors to isocyanides via dehydration. The corresponding 4-methoxybenzyl isocyanide is a valuable reagent in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery programs. Furthermore, the formamide moiety itself can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
Role as a Protected Amine Synthon
In complex organic synthesis, protecting functional groups that are incompatible with upcoming reaction conditions is a critical strategy.[8] The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines, alcohols, and other functionalities.[5][6] N-(4-methoxybenzyl)formamide can be viewed as a stable, crystalline synthon for (4-methoxybenzyl)amine. The PMB group is advantageous because it is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under oxidative conditions (e.g., using DDQ or ceric ammonium nitrate) or strongly acidic conditions (e.g., trifluoroacetic acid), often leaving other protecting groups like benzyl or Boc intact.[6][9][10]
Logical Role as a Synthetic Intermediate
Caption: Role of the PMB moiety in multi-step synthesis.
Safety and Handling
As with any chemical reagent, proper handling of N-(4-methoxybenzyl)formamide is essential. It should be handled in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is classified as a combustible solid. While specific toxicity data for this compound is limited, formamide itself is a known reproductive toxin and a suspected carcinogen.[11][12] Therefore, exposure should be minimized. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]
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Chemical Properties of N-(4-methoxybenzyl)formamide (CAS 17061-63-1) - Cheméo . Cheméo. [Link]
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N-(4-methoxybenzyl)formamide - NIST WebBook . National Institute of Standards and Technology. [Link]
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Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH . National Center for Biotechnology Information. [Link]
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH . National Center for Biotechnology Information. [Link]
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The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate . ResearchGate. [Link]
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p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Chem-Station. [Link]
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Protection of N- and O-Functional Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Protecting Groups . University of Illinois Urbana-Champaign. [Link]
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Formamide - Wikipedia . Wikipedia. [Link]
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Formamide . University of California, Santa Barbara. [Link]
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